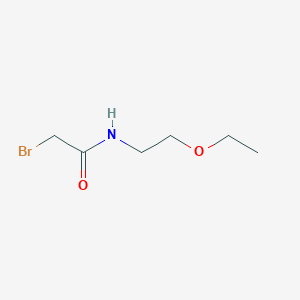

2-bromo-N-(2-ethoxyethyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

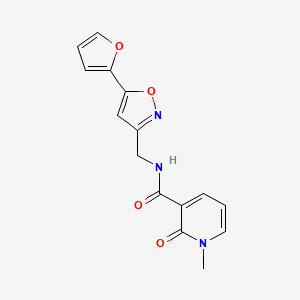

2-bromo-N-(2-ethoxyethyl)acetamide is a chemical compound with the molecular formula C6H12BrNO2 . It has an average mass of 210.069 Da and a mono-isotopic mass of 209.005127 Da .

Molecular Structure Analysis

The molecular structure of 2-bromo-N-(2-ethoxyethyl)acetamide consists of a bromine atom attached to an acetamide group, which is further connected to an ethoxyethyl group . More detailed structural analysis such as bond lengths, angles, and conformational properties would require advanced computational chemistry techniques or experimental methods like X-ray crystallography, which are beyond the scope of this analysis.Applications De Recherche Scientifique

Synthesis and Characterization of Potent Melatonin Agonists

One application involves the synthesis of N-[2-(2-bromo-5-methoxy-1H-indol-3-yl)ethyl]-acetamide (2-bromomelatonin), achieved through direct bromination of melatonin. This compound exhibits a relative binding affinity significantly higher than melatonin, acting as a potent agonist in physiological studies. It enhances the activity in inhibiting the spontaneous firing activity of cortical neurons and potentiates the inhibitory effect of GABA, indicating its potential in neurological research and applications (Duranti et al., 1992).

Environmental Impact and Degradation Studies

Another study evaluated the effects of halide ions on the degradation of acetaminophen with UV/H2O2 treatment, revealing that bromide ions reduce the degradation rate by promoting the formation of Br2−, which reacts slower than OH radicals. This highlights the complex roles of bromide in environmental chemistry and water treatment processes, offering insights into the selective reactivity towards organic compounds in water and wastewater treatment (Li et al., 2015).

Pharmacological Assessments

Research into the pharmacological effects of acetamide derivatives for potential cytotoxic, anti-inflammatory, analgesic, and antipyretic applications is another area of interest. A study synthesized novel acetamide derivatives and evaluated their activities, finding that certain compounds exhibited activities comparable to standard drugs. This work contributes to the development of new therapeutic agents (Rani et al., 2016).

Bioconjugation and Drug Delivery Systems

The synthesis of heterobifunctional cross-linking reagents, such as [2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy acetic acid, and their application in coupling peptides to liposomes for immunization purposes, demonstrate the role of bromoacetamide derivatives in creating advanced drug delivery systems. These compounds enable the attachment of therapeutic agents to liposomal carriers, potentially enhancing the efficacy of vaccines and targeted therapies (Frisch et al., 1996).

Anticonvulsant Agent Synthesis

The direct synthesis of (4,6-dimethylpyrimidin-2-yl)thio-N-acetamides derivatives as potential anticonvulsants showcases the utility of bromoacetamide compounds in medicinal chemistry. This research, involving the creation and evaluation of new compounds for anticonvulsant activity, underscores the importance of such derivatives in developing treatments for neurological disorders (Severina et al., 2020).

Mécanisme D'action

Target of Action

Similar compounds such as 2-bromoacetamide have been studied for their interactions with dna sequences .

Mode of Action

Bromoacetamides, in general, are known to undergo nucleophilic substitution reactions . In these reactions, a nucleophile, an atom that is rich in electron density, attacks an electrophilic carbon attached to the bromine atom, leading to the substitution of the bromine .

Biochemical Pathways

Bromoacetamides can participate in various organic reactions, including free radical reactions and nucleophilic substitutions . These reactions can lead to various downstream effects, depending on the specific biochemical context.

Result of Action

Bromoacetamides have been used in the preparation of various organic compounds and as precursors to other active molecules .

Action Environment

The action, efficacy, and stability of 2-bromo-N-(2-ethoxyethyl)acetamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other reactive species, and temperature . .

Propriétés

IUPAC Name |

2-bromo-N-(2-ethoxyethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrNO2/c1-2-10-4-3-8-6(9)5-7/h2-5H2,1H3,(H,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJDKXBADDOCHCT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCNC(=O)CBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.07 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-bromo-N-(2-ethoxyethyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(7-methoxy-4-oxo-4H-chromen-3-yl)oxy]-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B2897775.png)

![1-methyl-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2897780.png)

![3-(1-(5-(pyridin-3-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2897782.png)

![3-(prop-2-en-1-yl)-2-(prop-2-yn-1-ylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2897785.png)

![2-(3-Methylphenyl)-1-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone](/img/structure/B2897794.png)

![2-[2-(1,3-Benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2897797.png)